(3-Metoxifenil)hidrazina

Descripción general

Descripción

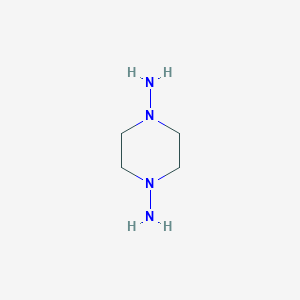

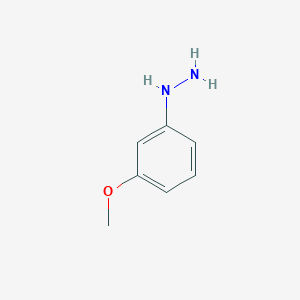

“(3-Methoxyphenyl)hydrazine” is an organic compound with the molecular formula C7H10N2O . It is also known as meta-methoxyphenylhydrazine .

Synthesis Analysis

The synthesis of “(3-Methoxyphenyl)hydrazine” involves the treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methyl or 4-methoxyphenylhydrazine hydrochloride .Molecular Structure Analysis

The molecular structure of “(3-Methoxyphenyl)hydrazine” is characterized by a molecular weight of 138.17 g/mol . The IUPAC name for this compound is (3-methoxyphenyl)hydrazine . The InChI representation is InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 .Chemical Reactions Analysis

“(3-Methoxyphenyl)hydrazine” is used in the preparation of reaction mixtures containing 50 µM MGO in 20% ACN (v / v) at pH 4 .Physical and Chemical Properties Analysis

“(3-Methoxyphenyl)hydrazine” has a molecular weight of 138.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 138.079312947 g/mol .Aplicaciones Científicas De Investigación

Síntesis Química

“(3-Metoxifenil)hidrazina” se utiliza en la síntesis de diversos compuestos químicos. A menudo se utiliza como reactivo en la producción de otras sustancias químicas .

Electrocatálisis

En electrocatálisis, “this compound” se ha utilizado como electrocatalizador para la oxidación de hidracina. Este proceso implica el uso de un enfoque de electrodo modificado, y los estudios electroquímicos como la voltametría cíclica, la voltametría de barrido lineal y la cronoamperometría demuestran un comportamiento electrocatalítico superior del complejo preparado en comparación con los electrodos desnudos .

Células de Combustible

“this compound” tiene aplicaciones potenciales en las tecnologías de células de combustible. Los combustibles basados en hidracina ofrecen una alta densidad volumétrica, lo que los convierte en una opción atractiva para las células de combustible .

Tratamiento de Agua

“this compound” puede utilizarse en la determinación de hidracina en diversas muestras de agua. La sobrepotencial de oxidación de la hidracina en un electrodo modificado se reduce, por lo que se mejora la señal de la hidracina .

Química Medicinal

Los heterociclos basados en la unidad 1,2,3-triazol, que se pueden sintetizar utilizando “this compound”, se han utilizado en el desarrollo de varios andamios medicinales. Estos compuestos presentan actividades anti-VIH, antituberculosas, antivirales, antibacterianas y anticancerígenas .

Aplicaciones Industriales

“this compound” se utiliza en una variedad de aplicaciones industriales. Por ejemplo, se utiliza para la formación de películas metálicas no corrosivas y para la fabricación de una variedad de insecticidas y una gama de productos químicos .

Safety and Hazards

Mecanismo De Acción

Mode of Action

Hydrazine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that hydrazine derivatives have been associated with various biochemical pathways, particularly in enhancing therapeutic effects through inhibiting crucial pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Hydrazine derivatives have been associated with various biological activities, including antioxidant, anticancer, and antimicrobial effects .

Propiedades

IUPAC Name |

(3-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIOFCJOKUHZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311307 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-39-1, 39232-91-2 | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

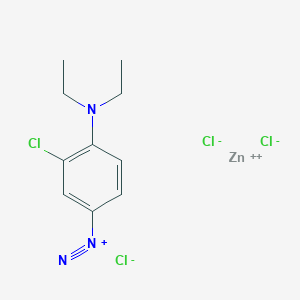

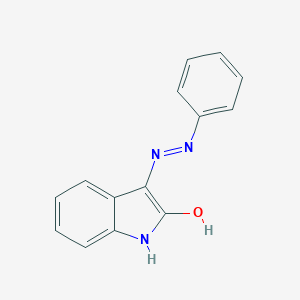

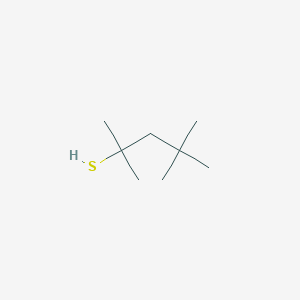

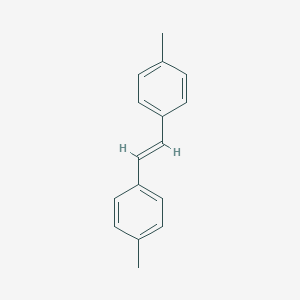

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)